2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
Description
2-(1H-Indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic indole-derived acetamide featuring a pyrrolidinone moiety linked via a propyl chain. Notably, its metabolite, N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide, was identified as a key biomarker associated with cardiovascular mortality, suggesting a role in metabolic or signaling pathways linked to cardiovascular health . The indole core and pyrrolidinone substituent contribute to its ability to interact with proteins and enzymes, making it a candidate for further therapeutic exploration.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15-7-3-9-20(15)10-4-8-18-17(23)16(22)13-11-19-14-6-2-1-5-12(13)14/h1-2,5-6,11,19H,3-4,7-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJDSOARBQRBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Assembly
The synthesis begins with the construction of the indole-oxoacetamide backbone. A widely adopted approach involves Friedel-Crafts acylation to functionalize the 3-position of the indole ring. For example, indole derivatives undergo acylation with oxalyl chloride in anhydrous dichloromethane at −10°C, yielding 2-(1H-indol-3-yl)-2-oxoacetyl chloride. Subsequent coupling with 3-(2-oxopyrrolidin-1-yl)propylamine is achieved via carbodiimide-mediated amide bond formation.
Key reagents :
- N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) as coupling agents.
- Solvents: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction conditions :
- Temperature: 0–5°C during acylation to minimize side reactions.
- Stirring duration: 12–24 hours under nitrogen atmosphere.
Intermediate Purification
Crude products are purified using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) analyses confirm purity >95%.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To enhance efficiency, industrial protocols employ continuous flow reactors , which improve heat transfer and reduce reaction times. A representative setup involves:
- Microreactor parameters :
- Residence time: 30 minutes.
- Temperature: 25°C.
- Pressure: 1.5 bar.
Advantages :
- 20% higher yield compared to batch processes.
- Reduced solvent consumption by 40%.
Large-Scale Purification
Industrial purification utilizes automated flash chromatography systems with prepacked C18 columns. Crystallization is optimized using solvent mixtures (e.g., acetonitrile/water) to achieve >99% purity.
Reaction Optimization and Yield Enhancement
Critical Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (acylation step) | Prevents diketone formation |
| Solvent Polarity | DMF > THF | Enhances intermediate solubility |
| Catalyst Loading | 1.2 equiv EDC/HOBt | Maximizes amide coupling efficiency |
| Reaction Time | 18–24 hours | Ensures complete conversion |
Data derived from iterative screening studies.
Catalytic Innovations
The addition of 4-dimethylaminopyridine (DMAP) (0.1 equiv) accelerates amide bond formation, reducing reaction time to 8 hours while maintaining 85% yield.
Analytical Characterization
Structural Confirmation
| Technique | Key Observations |
|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 10.92 (s, 1H, indole NH), 8.21 (d, J = 7.8 Hz, 1H), 3.41 (t, J = 6.2 Hz, 2H, pyrrolidinone CH2) |
| 13C NMR (101 MHz, DMSO-d6) | δ 170.5 (amide CO), 165.3 (ketone CO), 136.2 (indole C3) |
| HRMS (ESI-TOF) | m/z 313.1542 [M+H]+ (calc. 313.1548) |
Stability Profiling
Long-term storage recommendations:
- Temperature : −20°C in amber vials.
- Humidity : <30% RH to prevent hydrolytic degradation.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: The carbonyl groups in the compound can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the acetamide nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety can yield indole-3-carboxylic acid derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.
Scientific Research Applications
2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Key Observations :
- The indole core is conserved across analogs, but substituents dictate pharmacological profiles. For example:
- Phenyl/phenylethyl groups (e.g., compounds 1 and 7) enhance antioxidant or chiral properties .
- Nitro groups (compound 12) may improve bioactivity but introduce steric or electronic effects affecting receptor binding .
- The 3-(2-oxopyrrolidin-1-yl)propyl group in the target compound and its chloro analog (compound 13) suggests a role in modulating protein interactions or metabolic stability .
Biological Activity
2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, a pyrrolidinone ring, and an acetamide group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of 315.35 g/mol. The synthesis typically involves coupling an indole derivative with a pyrrolidinone derivative using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond .
Antimicrobial Properties
Research indicates that compounds containing indole structures often exhibit antimicrobial activity. The indole moiety in this compound may enhance its ability to inhibit bacterial growth. For instance, studies have shown that similar indole derivatives possess significant antibacterial effects against various strains of bacteria, including resistant strains .
Anticancer Activity
Indole derivatives are also known for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival. In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The presence of the acetamide group may allow for interaction with specific enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Indole derivatives have been shown to interfere with cell cycle progression, leading to increased apoptosis in cancer cells.
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial properties of various indole derivatives included tests on this compound, revealing significant inhibition against Gram-positive bacteria .
- Anticancer Activity : In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability and induction of apoptosis .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the critical steps in synthesizing 2-(1H-indol-3-yl)-2-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide?
The synthesis typically involves:
- Indole Core Construction : Starting with indole derivatives, functionalization at the 3-position is achieved via Friedel-Crafts acylation or alkylation .
- Amide Bond Formation : Coupling the indole-oxoacetate intermediate with 3-(2-oxopyrrolidin-1-yl)propylamine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Purification : Column chromatography or recrystallization to isolate the final product, with HPLC and NMR used to verify purity (>95%) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Key variables include:
- Temperature : Lower temperatures (0–5°C) during acylation reduce side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
- Reaction Monitoring : TLC or in-situ NMR tracks intermediate formation, enabling timely quenching .
Basic: What in vitro assays are recommended to evaluate anticancer potential?
- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Target Inhibition : Enzymatic assays for kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) .
- Selectivity : Compare IC50 values between cancerous and non-cancerous cells (e.g., HEK293) .
Basic: What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust .
- Spill Management : Collect solid residues with absorbent pads; avoid water flushing .
Advanced: How should contradictory cytotoxicity data across studies be resolved?
- Purity Verification : Re-analyze compound batches via HPLC and mass spectrometry .
- Assay Standardization : Use identical cell lines, serum concentrations, and incubation times .
- Dose-Response Curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify outliers .
Advanced: What methodologies elucidate the compound’s mechanism of action?
- Biochemical Assays : Measure inhibition of specific targets (e.g., tubulin polymerization) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to proteins like EGFR or HDACs .
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2) at the indole 5-position to enhance cytotoxicity .
- Linker Optimization : Replace the propyl chain with PEG spacers to improve solubility .
- Bioisosteres : Substitute the pyrrolidinone ring with piperidinone to assess metabolic stability .
Advanced: How to assess pharmacokinetic properties like bioavailability?
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
- Metabolic Stability : Incubate with liver microsomes; analyze metabolites via LC-MS .
- Plasma Protein Binding : Ultrafiltration followed by HPLC quantification .
Basic: What analytical techniques confirm structural integrity?
- NMR : 1H/13C NMR to verify indole, pyrrolidinone, and amide protons .
- Mass Spectrometry : HRMS for exact mass confirmation (e.g., m/z 369.1582) .
- HPLC : Retention time consistency under gradient elution (C18 column, acetonitrile/water) .
Advanced: How to determine optimal storage conditions for long-term stability?
- Light Sensitivity : Store in amber vials at -20°C; monitor degradation via UV-vis spectroscopy .
- Humidity Control : Use desiccants to prevent hydrolysis of the amide bond .
- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
